Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiazole derivative with ethyl acetate under acidic or basic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of significant interest. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings may facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- Mthis compound
- Propyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both pyridinyl and thiazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22N4O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-6-14-9-13(7-8-21-14)19-22-12(3)17(29-19)18(26)24-20-23-15(11-28-20)10-16(25)27-5-2/h7-9,11H,4-6,10H2,1-3H3,(H,23,24,26) |
InChI Key |
CQGITSYFQFZYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.